molecular formula C13H20ClNO3 B5016413 2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol

2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol

Cat. No.: B5016413
M. Wt: 273.75 g/mol
InChI Key: FUIIRAARUOOMII-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with the molecular formula C12H18ClNO3. It is a liquid at room temperature and is known for its polyfunctional nature, having a tertiary amine, ether, and hydroxyl functionality. This compound is used in various industrial applications, including as a catalyst and in the preparation of low-density packaging foams .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene glycol and dimethylamine to produce the final compound. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications. The use of catalysts and specific reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s tertiary amine group can act as a weak base, facilitating various biochemical reactions. Its ether and hydroxyl functionalities allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its activity in different pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to its chlorophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in catalysis and drug development .

Properties

IUPAC Name

2-[2-[2-(2-chlorophenoxy)ethoxy]ethyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3/c1-15(6-8-16)7-9-17-10-11-18-13-5-3-2-4-12(13)14/h2-5,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIIRAARUOOMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCOCCOC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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